Orientalol E
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Overview
Description
Orientalol E is a natural product found in Alisma plantago-aquatica with data available.
Scientific Research Applications
Chemical Structure and Isolation
Orientalol E, a guaiane-type sesquiterpenoid, was isolated from the rhizome of Alisma orientalis, a plant with traditional medicinal uses. The structure of this compound was elucidated using spectroscopic methods, and its absolute stereostructures were determined based on chemical correlation (Peng, Tian, Huang, & Lou, 2003). Another study conducted in 2001 also isolated this compound from Alisma orientalis and elucidated its structure as 1, 4-trans-7β, 10β-epoxy-4α, 6α-dihydroxyguaiane (Peng & Lou, 2001).
Synthesis and Structural Analysis
A study in 2013 reported the first total synthesis of this compound. This synthesis was part of a collective effort to synthesize several natural products, including englerin A and B, and oxyphyllol. The synthesis featured several key reactions, including a [4+3] cycloaddition reaction, intramolecular Heck reaction, and a late-stage chemo- and stereoselective C-H oxidation (Wang, Chen, Sun, Lin, & Shang, 2013).
Biological Activities
While direct studies on the biological activities of this compound specifically are limited, related research on sesquiterpenoids from Alisma orientalis, including this compound, has shown potential medicinal properties. For instance, sesquiterpenes isolated from Alisma orientalis exhibited inhibitory effects on bladder smooth muscle contraction, indicating potential therapeutic applications in conditions affecting bladder function (Yoshikawa, Yamaguchi, Matsuda, Kohda, Ishikawa, Tanaka, Yamahara, & Murakami, 1994). Moreover, a 2017 study identified guaiane-type sesquiterpenoids, including this compound, from Alismatis Rhizoma and demonstrated their anti-inflammatory activity (Li, Fan, Xue, Peng, Wu, Liu, Li, & Zhao, 2017).
Properties
Molecular Formula |
C15H26O3 |
---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
(1R,2R,5S,6R,7S,8R)-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecane-5,7-diol |
InChI |
InChI=1S/C15H26O3/c1-9(2)15-8-7-14(4,18-15)10-5-6-13(3,17)11(10)12(15)16/h9-12,16-17H,5-8H2,1-4H3/t10-,11-,12+,13+,14-,15-/m1/s1 |
InChI Key |
JNTOHIOAISZSEJ-PEZGRIKUSA-N |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@](O1)([C@@H]3CC[C@]([C@H]3[C@@H]2O)(C)O)C |
SMILES |
CC(C)C12CCC(O1)(C3CCC(C3C2O)(C)O)C |
Canonical SMILES |
CC(C)C12CCC(O1)(C3CCC(C3C2O)(C)O)C |
Synonyms |
orientalol E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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